Lochnericine

Beschreibung

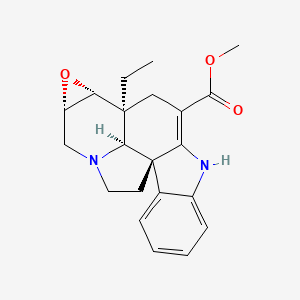

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,12S,13R,15S,20R)-12-ethyl-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-20-10-12(18(24)25-2)16-21(13-6-4-5-7-14(13)22-16)8-9-23(19(20)21)11-15-17(20)26-15/h4-7,15,17,19,22H,3,8-11H2,1-2H3/t15-,17-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVZFRDLRJQTQF-KXEYLTKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=CC=CC=C6N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C[C@H]5[C@@H]2O5)C6=CC=CC=C6N3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72058-36-7 | |

| Record name | Lochnericine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072058367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOCHNERICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY97J4B4AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biological Distribution of Lochnericine

Natural Sources and Plant Species Accumulating Lochnericine

This compound, a monoterpene indole (B1671886) alkaloid, is naturally synthesized in a select number of plant species, primarily within the Apocynaceae family. Its distribution is not uniform across the plant kingdom, with significant concentrations found in specific genera and species.

Catharanthus roseus, commonly known as the Madagascar periwinkle, is the most well-documented and primary natural source of this compound. nih.govnih.gov This plant is renowned for its production of a wide array of terpenoid indole alkaloids, with nearly 200 different compounds identified. nih.gov this compound is a significant constituent of the alkaloid profile in this species. nih.gov Research has shown that this compound is derived from the stereoselective C6,C7-epoxidation of tabersonine (B1681870). nih.govnih.gov Within C. roseus, this compound can be further metabolized to generate other complex monoterpene indole alkaloids. nih.govnih.gov

This compound has also been identified in Vinca (B1221190) minor, or the lesser periwinkle, another member of the Apocynaceae family. oup.commdpi.com While V. minor is more commonly known for its accumulation of other alkaloids like vincamine, it also produces a variety of other indole alkaloids, including this compound. oup.commdpi.com

The presence of this compound has been reported in Voacanga africana, a tree native to Africa. nih.govacs.org While not one of the principal alkaloids in this plant, its detection highlights the distribution of this compound across different genera within the Apocynaceae family. nih.gov

This compound has been isolated from species within the Melodinus genus, further expanding its known botanical distribution within the Apocynaceae family. nih.gov

Tissue-Specific and Organ-Specific Accumulation Patterns

The accumulation of this compound within a plant is not uniform and exhibits distinct patterns depending on the specific tissue and organ.

In its primary source, Catharanthus roseus, this compound is predominantly found in the roots. nih.govjic.ac.uk This localization is a key characteristic of its biosynthesis and storage within the plant. nih.gov Furthermore, "hairy root" cultures of C. roseus, which are differentiated root tissues grown in vitro, are also known to accumulate significant amounts of this compound. nih.govmdpi.com These cultures have become a valuable tool for studying the biosynthesis of this compound and other root-specific alkaloids. nih.gov Recent research has identified two specific enzymes, TEX1 and TEX2, that are responsible for the synthesis of this compound in an organ-dependent manner within C. roseus. nih.gov TEX1 is primarily expressed in the roots, driving the high accumulation of this compound in this organ, while TEX2 is expressed in aerial parts of the plant, such as the flowers. nih.govjic.ac.uk

Summary of this compound Occurrence

| Plant Species | Family | Primary Organ of Accumulation |

| Catharanthus roseus | Apocynaceae | Roots, Hairy Roots |

| Vinca minor | Apocynaceae | Not specified |

| Voacanga africana | Apocynaceae | Not specified |

| Melodinus sp. | Apocynaceae | Not specified |

Detection in C. roseus Flowers and Aerial Organs

While this compound is predominantly known as a major alkaloid in the roots of Madagascar periwinkle (Catharanthus roseus), studies have also confirmed its presence in some aerial parts of the plant, specifically the flowers. wikipedia.orgresearchgate.netresearchgate.net This distribution is linked to the organ-dependent expression of specific enzymes responsible for its synthesis.

The biosynthesis of this compound from its precursor, tabersonine, is catalyzed by tabersonine 6,7-epoxidase enzymes. researchgate.netoup.com In C. roseus, two distinct isoforms of this enzyme, TEX1 and TEX2, have been identified, and they exhibit complementary expression patterns. researchgate.netnih.gov

TEX1 is expressed almost exclusively in the roots, which accounts for the high accumulation of this compound in this organ. nih.gov

TEX2 transcripts, conversely, are detected in the aerial organs, including the stem, leaves, and flowers. oup.comnih.gov

The expression of TEX2 in flowers provides the enzymatic machinery for this compound synthesis, explaining the unexpected detection of the compound in these reproductive organs. oup.comnih.gov Interestingly, despite the high expression of TEX2 in leaves, this compound and its derivatives are generally not observed in these organs. nih.gov This suggests that in leaves, the metabolic flux of the precursor tabersonine is predominantly directed towards other biosynthetic pathways, such as the one leading to vindoline (B23647). nih.gov The expression pattern of these enzymes highlights a sophisticated, organ-specific regulation of alkaloid biosynthesis in C. roseus.

Table 1: Organ-Specific Expression of Key Genes in this compound Biosynthesis in C. roseus

| Gene | Enzyme | Primary Organ of Expression | Resulting this compound Detection |

|---|---|---|---|

| TEX1 | Tabersonine 6,7-epoxidase 1 | Roots | High accumulation |

| TEX2 | Tabersonine 6,7-epoxidase 2 | Flowers, Stems, Leaves | Detected in flowers; not in leaves |

| T19H | Tabersonine 19-hydroxylase | Roots, Flowers | Co-expressed with TEX enzymes in these organs |

Data sourced from studies on gene expression in Catharanthus roseus. oup.comnih.gov

Secretion on Leaf Surfaces in Vinca minor

The lesser periwinkle, Vinca minor, is another member of the Apocynaceae family that produces a diverse array of over 50 indole alkaloids, including this compound. nih.govnih.gov Research into this plant has identified metabolic pathways and transport mechanisms that are similar to those in the well-studied C. roseus.

While direct quantitative data on the secretion of this compound on the leaf surface of V. minor is limited, evidence suggests the existence of a mechanism for the transport of monoterpene indole alkaloids to the exterior of the leaf. Studies have characterized a transporter protein in V. minor that is a counterpart to the TPT2 transporter in C. roseus. nih.gov In C. roseus, this type of transporter is known to be involved in the secretion of MIAs to the leaf surface. nih.gov

The presence of this compound within the metabolic profile of V. minor, coupled with the identification of a homologous transporter gene for leaf surface secretion, points towards a potential, though not yet definitively quantified, secretion of this compound onto the leaf surfaces of this plant. nih.gov This secretion is believed to be part of the plant's chemical defense mechanisms against herbivores and pathogens. semanticscholar.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ajmalicine (B1678821) |

| Catharanthine (B190766) |

| Echitovenine (B1216118) |

| Hörhammericine |

| This compound |

| Minovincinine |

| Picrinine |

| Rosinidin |

| Secologanin (B1681713) |

| Serpentine |

| Tabersonine |

| Tetrahydroalstonine |

| Tryptamine (B22526) |

| Vinblastine (B1199706) |

| Vincadifformine (B1218849) |

| Vincamine |

| Vincristine (B1662923) |

Biosynthetic Pathways and Regulation of Lochnericine Metabolism

Precursor Metabolism and Pathway Branch Points

The biosynthesis of lochnericine is closely linked to the metabolism of upstream precursors within the MIA pathway. Tabersonine (B1681870) plays a central role as the direct precursor, undergoing a specific modification to yield this compound. researchgate.netnih.govnih.govmdpi.comnih.gov

Tabersonine as a Direct Precursor via Stereoselective Epoxidation

Tabersonine is the immediate precursor to this compound. researchgate.netnih.govnih.govmdpi.comnih.gov The conversion involves a stereoselective epoxidation reaction at the C6, C7 position of the tabersonine molecule. researchgate.netnih.govoup.com This epoxidation is a crucial step that dictates the formation of the epoxide ring characteristic of this compound. nih.govoup.com Studies utilizing labeled tabersonine in hairy root cultures of C. roseus have demonstrated its efficient bioconversion into this compound, with a high bioconversion ratio observed within a few days. nih.govbiocrick.com

Diversion from the Vindoline (B23647) Biosynthetic Pathway

Tabersonine sits (B43327) at a key branch point in the C. roseus MIA biosynthetic pathway. In leaves, tabersonine is primarily channeled into the seven-step pathway that leads to the formation of vindoline, a precursor for the valuable anticancer drugs vinblastine (B1199706) and vincristine (B1662923). nih.govoup.comuniversiteitleiden.nlfrontiersin.orgsci-hub.se However, in roots, tabersonine is predominantly directed towards the biosynthesis of this compound and subsequently hörhammericine and echitovenine (B1216118). nih.govoup.commdpi.comuniversiteitleiden.nl This organ-specific metabolism highlights a significant diversion in the utilization of tabersonine. nih.gov The enzymes involved in the initial steps of these divergent pathways determine the metabolic fate of tabersonine. For instance, while tabersonine 16-hydroxylase (T16H2) initiates the vindoline pathway in leaves, tabersonine 6,7-epoxidases (TEX1 and TEX2) are responsible for initiating the this compound pathway, particularly in roots and other aerial organs. researchgate.netnih.govnih.govoup.comoup.com

Involvement of Strictosidine (B192452) as an Upstream Precursor

This compound, like other monoterpene indole (B1671886) alkaloids in C. roseus, originates from the central precursor strictosidine. nih.govfrontiersin.orgnih.gov Strictosidine is formed by the condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (derived from the monoterpenoid pathway). frontiersin.orgnih.gov Strictosidine is then deglucosylated to a reactive aglycone, which subsequently undergoes several enzymatic transformations to yield various MIA skeletons, including the precursor for tabersonine. frontiersin.orgsci-hub.seresearchgate.net Therefore, strictosidine is an essential upstream precursor, providing the core structure that is later modified to produce tabersonine and subsequently this compound. nih.govfrontiersin.org

Key Enzymatic Steps in this compound Biosynthesis

The conversion of tabersonine to this compound is catalyzed by specific enzymes, which have been identified and characterized. These enzymes are crucial for the stereoselective epoxidation reaction. researchgate.netnih.govnih.govmdpi.comnih.gov

Identification and Characterization of Tabersonine 6,7-Epoxidase Isoforms (TEX1 and TEX2)

Two key enzymes responsible for the stereoselective C6, C7 epoxidation of tabersonine have been identified as tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). researchgate.netnih.govnih.govnih.gov These enzymes were discovered through a combination of gene correlation studies, functional assays, and transient gene inactivation experiments in C. roseus. researchgate.netnih.govnih.gov TEX1 and TEX2 are conserved cytochrome P450s that efficiently catalyze the epoxidation of tabersonine. researchgate.netnih.govnih.govnih.gov Biochemical characterization has shown that these isoforms exhibit strict substrate specificity for tabersonine and are unable to epoxidize 19-hydroxytabersonine. researchgate.netnih.govnih.gov This substrate specificity indicates that they catalyze the initial committed step in the pathway leading to hörhammericine production from tabersonine. researchgate.netnih.govnih.gov TEX1 and TEX2 display complementary expression profiles, with TEX1 being primarily expressed in roots and TEX2 found in aerial organs such as the stem, leaf, and flower. researchgate.netnih.govnih.govnih.gov This suggests that these isoforms contribute to this compound biosynthesis in different parts of the plant. nih.govnih.gov Research indicates that TEX1 and TEX2 likely originated from a gene duplication event and have acquired divergent, organ-specific regulatory elements. researchgate.netnih.govnih.gov

Data on the expression profiles of TEX1 and TEX2:

| Gene | Primary Expression Site | Other Expression Sites |

| TEX1 | Roots | Hairy/Adventitious roots nih.gov |

| TEX2 | Aerial organs (Stem, Leaf, Flower) | Hairy/Adventitious roots nih.gov |

Functional characterization through expression in yeast has confirmed the ability of TEX1 and TEX2 to catalyze the epoxidation of tabersonine to this compound. nih.govmdpi.com Gene inactivation studies targeting TEX1 in C. roseus roots resulted in a decrease in this compound accumulation, providing in planta evidence for its function. nih.gov

Functional Characterization of P450-Dependent Epoxidation

Tabersonine 6,7-epoxidase activity has been associated with cytochrome P450 enzymes. nih.govoup.combiocrick.com The epoxidation of tabersonine at positions 6 and 7 is a selective reaction that is dependent on NADPH and molecular oxygen. biocrick.comchemfaces.com This dependency is characteristic of cytochrome P450-dependent monooxygenases. biocrick.comchemfaces.com Studies using total protein extracts from jasmonate-induced hairy root cultures of C. roseus detected this epoxidase activity. biocrick.comchemfaces.com Inhibitor studies using compounds like carbon monoxide, clotrimazole, and miconazole (B906) further supported the involvement of a cytochrome P450 enzyme. biocrick.comchemfaces.com The localization of this activity in microsomes is also consistent with it being a P450-dependent process. biocrick.comchemfaces.com The identification and characterization of TEX1 and TEX2 as cytochrome P450s confirm their role in catalyzing this stereoselective epoxidation, a critical step in channeling tabersonine towards this compound biosynthesis. researchgate.netnih.govnih.govmdpi.comnih.govfrontiersin.org

Substrate Specificity of TEX1 and TEX2

The biosynthesis of this compound from tabersonine is catalyzed by two highly conserved cytochrome P450 enzymes, tabersonine 6,7-epoxidase isoforms 1 and 2 (TEX1 and TEX2). researchgate.netnih.gov These enzymes exhibit strict substrate specificity for tabersonine, catalyzing its stereoselective epoxidation at the C6, C7 position. researchgate.netnih.govoup.comoup.com

Biochemical characterization has shown that TEX1 and TEX2 are unable to epoxidize 19-hydroxytabersonine, indicating their specificity for tabersonine lacking a hydroxyl group at the C19 position. researchgate.netnih.govoup.comoup.com This substrate specificity suggests that the 6,7-epoxidation catalyzed by TEX1/TEX2 is the initial step in the pathway leading to the production of 19-O-acetylhörhammericine from tabersonine. researchgate.netnih.govoup.comfrontiersin.org

TEX1 and TEX2 display complementary expression profiles within the plant. TEX1 is predominantly expressed in the roots, while TEX2 transcripts are found in aerial organs such as stems, leaves, and flowers. researchgate.netnih.gov This differential expression suggests that TEX1 and TEX2, likely originating from a gene duplication event, have acquired organ-specific regulatory elements for this compound biosynthesis throughout the plant. researchgate.netnih.govoup.comoup.com The presence of this compound in flowers supports the role of TEX2 in this compound production in aerial parts. researchgate.netnih.govoup.comoup.com

The strict substrate specificity of TEX1 for tabersonine, and its inability to epoxidize 19-hydroxytabersonine, highlights that TEX1 is required to act before subsequent enzymatic reactions catalyzed by enzymes like tabersonine 19-hydroxylase (T19H). nih.gov

Downstream Metabolic Modifications and Derivatives of this compound

This compound serves as a central intermediate in the biosynthesis of several downstream monoterpene indole alkaloids.

Conversion to Hörhammericine via Hydroxylation

This compound is converted to hörhammericine through a hydroxylation reaction at the C19 position. researchgate.netuniprot.orgmdpi.com This step is catalyzed by the enzyme tabersonine/lochnericine 19-hydroxylase (T19H), also known as CYP71BJ1. researchgate.netuniprot.orgmdpi.comnih.gov T19H is a cytochrome P450 enzyme that stereoselectively hydroxylates both tabersonine and this compound at the 19-position. researchgate.netuniprot.orgnih.gov

The conversion of this compound to hörhammericine by T19H is a key step in the pathway leading to the formation of 19-O-acetylhörhammericine. researchgate.netmdpi.comrhea-db.org

Formation of 19-O-Acetylhörhammericine and Echitovenine Pathways

This compound is involved in the biosynthetic pathway leading to 19-O-acetylhörhammericine. Following the hydroxylation of this compound to hörhammericine by T19H, hörhammericine undergoes acetylation at the 19-position to form 19-O-acetylhörhammericine. researchgate.netmdpi.comuniversiteitleiden.nl This acetylation step is catalyzed by a tabersonine-derivatives acetyltransferase (TAT), which was initially attributed to minovincinine 19-hydroxy-O-acetyltransferase (MAT). oup.commdpi.comuniversiteitleiden.nlsci-hub.se

While this compound is a precursor for 19-O-acetylhörhammericine, a parallel biosynthetic route in C. roseus roots converts vincadifformine (B1218849) into echitovenine. mdpi.com This pathway involves the action of vincadifformine 19-hydroxylase (V19H) and minovincinine acetyltransferase (MAT). mdpi.com Although MAT was initially thought to acetylate hörhammericine, recent evidence suggests TAT is responsible for the acetylation in the 19-O-acetylhörhammericine pathway. oup.commdpi.comuniversiteitleiden.nlsci-hub.se Echitovenine is the major O-acetylated MIA found in C. roseus roots. ebi.ac.ukebi.ac.uk

Role of Tabersonine/Lochnericine 19-Hydroxylase (CYP71BJ1)

CYP71BJ1, also known as T19H, plays a crucial role as a branch point enzyme in the metabolism of aspidosperma-type alkaloids in C. roseus. researchgate.netnih.gov It catalyzes the stereoselective hydroxylation of both tabersonine and this compound at the C19 position. researchgate.netuniprot.orgnih.gov This hydroxylation is essential for the subsequent acetylation at the 19-position, leading to the formation of 19-O-acetylhörhammericine. researchgate.netfrontiersin.orgmdpi.comnih.gov

The ability of CYP71BJ1 to accept both tabersonine and this compound as substrates, in contrast to the strict specificity of TEX1/TEX2 for tabersonine, supports the placement of the 6,7-epoxidation as the initial step in the 19-O-acetylhörhammericine pathway from tabersonine. researchgate.netfrontiersin.org

CYP71BJ1 is the first identified member of a new plant P450 subfamily and its expression pattern is similar to that of minovincinine 19-hydroxy-O-acetyltransferase (MAT), an enzyme involved in the acetylation of 19-hydroxylated alkaloids. nih.gov

O-Acetylation by Minovincinine 19-Hydroxy-O-Acetyltransferase (MAT)

Minovincinine 19-hydroxy-O-acetyltransferase (MAT) is involved in the acetylation of 19-hydroxylated monoterpene indole alkaloids. While initially implicated in the acetylation of hörhammericine, more recent studies suggest that a tabersonine-derivatives acetyltransferase (TAT) is responsible for the acetylation in the 19-O-acetylhörhammericine pathway. oup.commdpi.comuniversiteitleiden.nlsci-hub.se

MAT is specifically involved in the O-acetylation of (+)-minovincinine to form (+)-echitovenine in a separate enantiomer-specific pathway that originates from (+)-vincadifformine. mdpi.comsci-hub.seebi.ac.ukebi.ac.uksci-hub.se This differentiates the pathway leading to echitovenine from the pathway leading to 19-O-acetylhörhammericine, which involves this compound as an intermediate. mdpi.comebi.ac.ukebi.ac.uksci-hub.se

Other Complex MIA Derivatives

This compound is a branch point intermediate that can be further metabolized to generate other complex MIAs beyond hörhammericine and 19-O-acetylhörhammericine. researchgate.netnih.gov While the specific enzymes and pathways for all possible this compound derivatives are not exhaustively detailed in the provided information, its position in the metabolic network of C. roseus indicates its potential to be converted into a variety of structurally related alkaloids. The reconstitution of the 19-acetylhörhammericine biosynthetic pathway in yeast by combining TEX1 with other MIA biosynthetic genes demonstrates the potential for generating tailor-made MIAs by mixing enzymatic modules. researchgate.netnih.govoup.com Studies have also observed the formation of this compound and its derivatives in different plant tissues, highlighting the complexity of MIA metabolism. sci-hub.sebiorxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11382599 nih.gov |

| Tabersonine | 20485 wikidata.orgnih.govuni.lu |

| Hörhammericine | 443358 mgesjournals.com |

| 19-O-Acetylhörhammericine | 138911117 nih.gov |

| Echitovenine | 443402 nih.gov |

| Minovincinine | 4491164 nih.gov |

| Vincadifformine | Not explicitly provided in search results, but related to pathways mdpi.comsci-hub.seebi.ac.ukebi.ac.uksci-hub.se |

Interactive Data Table: Enzyme Substrate Specificity

| Enzyme | Substrate(s) Accepted | Substrate(s) Not Accepted | Key Reaction Catalyzed |

| TEX1 | Tabersonine | 19-hydroxytabersonine, Ajmalicine (B1678821), Vindoline, Catharanthine (B190766), Flavonoids, Vincadifformine researchgate.netnih.govoup.comoup.com | Stereoselective C6, C7 epoxidation of Tabersonine to this compound researchgate.netnih.govoup.comoup.com |

| TEX2 | Tabersonine | 19-hydroxytabersonine, Ajmalicine, Vindoline, Catharanthine, Flavonoids, Vincadifformine researchgate.netnih.govoup.comoup.com | Stereoselective C6, C7 epoxidation of Tabersonine to this compound researchgate.netnih.govoup.comoup.com |

| T19H (CYP71BJ1) | Tabersonine, this compound researchgate.netuniprot.orgnih.gov | (+)-vincadifformine researchgate.net | Stereoselective hydroxylation at the C19 position researchgate.netuniprot.orgnih.gov |

| MAT | (+)-minovincinine mdpi.comsci-hub.seebi.ac.ukebi.ac.uksci-hub.se | Likely (-)-minovincinine (in the context of echitovenine pathway) sci-hub.seebi.ac.uk | O-acetylation at the 19-position (specifically in the echitovenine pathway) mdpi.comsci-hub.seebi.ac.ukebi.ac.uksci-hub.se |

| TAT | Hörhammericine (in the 19-O-acetylhörhammericine pathway) oup.commdpi.comuniversiteitleiden.nlsci-hub.se | O-acetylation at the 19-position (in the 19-O-acetylhörhammericine pathway) oup.commdpi.comuniversiteitleiden.nlsci-hub.se |

Interactive Data Table: this compound Downstream Pathway Enzymes and Products

| Precursor | Enzyme(s) Involved | Product(s) | Pathway Branch |

| This compound | T19H (CYP71BJ1) | Hörhammericine | 19-O-Acetylhörhammericine pathway researchgate.netmdpi.comrhea-db.org |

| Hörhammericine | TAT (likely) | 19-O-Acetylhörhammericine | 19-O-Acetylhörhammericine pathway oup.commdpi.comuniversiteitleiden.nlsci-hub.se |

| Vincadifformine | V19H, MAT | Echitovenine | Echitovenine pathway mdpi.comsci-hub.seebi.ac.ukebi.ac.uksci-hub.se |

| Tabersonine | TEX1/TEX2 | This compound | Initiation of this compound-derived pathways researchgate.netnih.govoup.comoup.com |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound involves specific enzymes, and their activity is controlled at the genetic and molecular levels.

Two highly conserved cytochrome P450 enzymes, tabersonine 6,7-epoxidase isoforms 1 (TEX1) and 2 (TEX2), have been identified as catalyzing the epoxidation of tabersonine, the initial step in this compound biosynthesis. researchgate.netnih.govoup.comnih.gov Research suggests that TEX1 and TEX2 originated from a gene duplication event. researchgate.netnih.govoup.comnih.gov Following this duplication, these genes acquired divergent, organ-specific regulatory elements, leading to their distinct expression patterns throughout the plant. researchgate.netnih.govoup.comnih.govoup.com

The biosynthesis of TIAs, including this compound, is regulated at the transcriptional level by various transcription factors (TFs). uky.eduresearchgate.netmdpi.com Key activators of TIA biosynthesis include the jasmonate-responsive APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) proteins, such as ORCA2 and ORCA3, and the basic helix-loop-helix (bHLH) factor CrMYC2. uky.edumdpi.comnih.gov ORCA2 and ORCA3 can bind to the jasmonate and elicitor-responsive element (JERE) in the promoter of genes like STR (strictosidine synthase), a key enzyme in the TIA pathway. mdpi.compnas.org Overexpression of ORCA2 has been shown to significantly alter the transcript levels of numerous structural genes involved in TIA biosynthesis and also influence the expression of other regulatory TFs. mdpi.comnih.gov CrMYC2 is also capable of activating ORCA3 and co-regulating pathway genes with ORCA3. uky.edu Other TFs, such as the bHLH proteins BIS1 and BIS2, have also been identified as regulators of the TIA pathway. uky.edu The regulation of TIA biosynthesis is complex, involving both transcriptional activators and repressors, such as the ZCT proteins. uky.edunih.gov

The expression profiles of TEX1 and TEX2 are complementary and exhibit tissue specificity. researchgate.netnih.govnih.gov TEX1 is predominantly expressed in the roots, while TEX2 transcripts are detected in aerial organs, including the stem, young and mature leaves, and flowers, but not in the roots. researchgate.netnih.govoup.comnih.gov This spatial separation in gene expression aligns with the presence of this compound in different plant parts, including flowers. researchgate.netnih.govoup.comnih.gov this compound and its derivatives, such as hörhammericine, are particularly accumulated in the roots of C. roseus. researchgate.netmdpi.com This tissue-specific accumulation is well-correlated with the expression profiles of MIA-related genes. mdpi.com For instance, genes like T19H (encoding tabersonine 19-hydroxylase), involved in the biosynthesis of 19-hydroxythis compound (hörhammericine), show higher expression in roots and adventitious roots. mdpi.commgesjournals.com

Environmental and Phytohormonal Influences on this compound Accumulation

Environmental factors and phytohormones play significant roles in modulating the accumulation of this compound in C. roseus. researchgate.netnih.gov

Jasmonate (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors of TIA biosynthesis. uky.eduresearchgate.netnih.govnih.govacademicjournals.orgnih.gov Treatment with MeJA has been shown to increase the accumulation of this compound in C. roseus. researchgate.netnih.govresearchgate.netresearchgate.net Studies using C. roseus hairy root cultures demonstrated that the addition of MeJA led to a significant increase in the specific yields of several alkaloids, including this compound. researchgate.net This MeJA-induced increase in this compound synthesis is supported by the inducibility of both TEX1 and TEX2 expression by MeJA, suggesting their involvement in plant defense mechanisms. nih.govresearchgate.net The MeJA-induced expression of TIA biosynthesis genes is dependent on the activation of TFs like ORCA3. academicjournals.org

Environmental stresses, such as drought and UV-B radiation, can influence the production of secondary metabolites in plants, including TIAs. nih.govresearchgate.net UV-B light treatment has been shown to significantly increase the accumulation of this compound in C. roseus plants, hairy root cultures, and cell suspension cultures. researchgate.netfrontiersin.orgnih.govfrontiersin.org Analysis of alkaloid concentrations after UV-B exposure revealed significant increases in this compound levels over time. researchgate.netnih.gov Increasing UV-B exposure time up to 20 minutes also resulted in significant increases in this compound concentrations. researchgate.netnih.gov TIAs are known to absorb UV light and may function as protectants against UV radiation. researchgate.net Drought stress can also impact plant metabolism and secondary metabolite production, and while studies have investigated the combined effects of drought and UV-B on other plant species and metabolites, the specific impact of drought alone or in combination with UV-B on this compound accumulation requires further detailed investigation. kau.edu.sa

Genetic Makeup and Hybrid Vigor Influences on Alkaloid Content

The genetic makeup of Catharanthus roseus (periwinkle) significantly influences the quantity and types of alkaloids produced, including this compound. This genetic control is exerted through the genes encoding the enzymes involved in the complex monoterpenoid indole alkaloid (MIA) biosynthetic pathway. This compound is synthesized from tabersonine through a stereoselective C6,C7-epoxidation step wikidata.org. This crucial reaction is catalyzed by specific enzymes.

Recent research has identified two highly conserved cytochrome P450 enzymes, tabersonine 6,7-epoxidase isoforms 1 (TEX1) and 2 (TEX2), which efficiently catalyze the epoxidation of tabersonine, initiating the pathway leading to this compound and its derivatives. Studies on the expression profiles of the genes encoding these enzymes have revealed a complementary distribution within the plant. TEX1 is primarily expressed in the roots, while TEX2 is predominantly expressed in aerial organs such as leaves and flowers, as well as in hairy/adventitious roots. This organ-specific expression pattern suggests divergent, organ-specific regulatory elements controlling this compound biosynthesis throughout the plant. The presence of this compound in flowers further supports the role of TEX2 in aerial synthesis. The existence of multiple gene copies governing this compound synthesis in C. roseus highlights the complex genetic control over this metabolic pathway.

Genetic diversity within C. roseus populations and between different Catharanthus species contributes to variations in alkaloid profiles and content. Crossing different strains of C. roseus can result in offspring with a wider range of alkaloid production in aerial parts, which is valuable for developing varieties with enhanced medicinal properties.

Hybrid vigor, or heterosis, where hybrid offspring display superior traits compared to their parents, can also influence alkaloid content in C. roseus. This phenomenon is considered important in the utilization of F1 hybrid cultivars in various crops. While the molecular mechanisms underlying heterosis in alkaloid production are not fully elucidated, gene interactions such as dominance, over-dominance, and epistasis have been suggested to explain increased biomass and yield, which can indirectly impact total alkaloid accumulation. Crosses between Catharanthus roseus and Catharanthus trichophyllus, which have different alkaloid profiles, have shown that F1 hybrids can exhibit higher alkaloid production compared to the parent species.

Advanced Analytical Methodologies for Lochnericine Research

Chromatographic Separation and Detection Techniques

Chromatography plays a crucial role in isolating Lochnericine from plant extracts, which typically contain a diverse array of alkaloids and other metabolites.

HPLC is a widely used technique for the separation and analysis of alkaloids, including this compound. researchgate.net Reversed-phase HPLC, often utilizing C18 columns, is commonly employed. nih.govresearchgate.net Detection methods coupled with HPLC provide valuable information for the identification and quantification of this compound.

UV Detection: UV detectors monitor the absorbance of compounds at specific wavelengths. Alkaloids like this compound, possessing chromophores (light-absorbing groups) within their structure, can be detected by UV absorbance. Studies on Catharanthus roseus alkaloids frequently use UV detection at wavelengths such as 254 nm or in the range of 282-298 nm. nih.govresearchgate.net

Diode Array Detection (DAD): DAD provides a full UV-Vis spectrum across a range of wavelengths for each eluting peak, allowing for the assessment of peak purity and providing additional information for compound identification based on spectral characteristics. nkust.edu.tw HPLC-DAD methods have been developed for the simultaneous analysis of multiple Catharanthus roseus alkaloids, including those found in roots alongside this compound. researchgate.netresearchgate.net

Fluorescence Detection: Fluorescence detection is highly sensitive and selective for compounds that exhibit fluorescence. While not all alkaloids are naturally fluorescent, some may be, or they can be derivatized to become fluorescent. Fluorescence spectroscopy has been used to study the interaction between this compound and proteins like bovine serum albumin, indicating its utility in certain research contexts. chemfaces.comresearchgate.netbiocrick.com HPLC coupled with fluorescence detection can be employed for the analysis of fluorescent alkaloids. universiteitleiden.nlresearchtrends.net

Research findings demonstrate the application of HPLC for the analysis of this compound. For example, a preparative HPLC method using a C18 column and a gradient of acetic acid and acetonitrile (B52724) with UV detection at 254 nm was used for the purification of this compound in a study on its biosynthesis. nih.gov Another study utilized HPLC-DAD-ESI-MS/MS for the analysis of alkaloids in Catharanthus roseus roots, identifying this compound among other compounds and quantifying the predominant alkaloids. researchgate.net

UHPLC offers faster separations and higher resolution compared to conventional HPLC due to smaller particle size columns and higher operating pressures. Coupling UHPLC with Mass Spectrometry (MS) provides a powerful tool for the identification and characterization of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netmdpi.com

UHPLC-MS is particularly valuable for analyzing complex mixtures of alkaloids in plant extracts. Studies investigating the metabolic profiles of Catharanthus roseus have utilized UPLC-MS analysis to monitor the formation of oxygenated derivatives of tabersonine (B1681870), including this compound. nih.gov UPLC-MS/MS has also been applied in targeted metabolomics studies to analyze the enrichment of vinca (B1221190) alkaloids and related metabolites in Catharanthus roseus. researchgate.net High-resolution mass spectrometry (HRMS) coupled with techniques like DART (Direct Analysis in Real Time) has been used to detect masses consistent with the formula of this compound in extracts of Voacanga africana. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique suitable for the analysis of volatile or semi-volatile compounds. While many high-molecular-weight or polar alkaloids may not be directly amenable to GC without derivatization, GC-MS has been applied in the analysis of alkaloid mixtures from plants like Catharanthus roseus and Voacanga africana. nih.govnotulaebotanicae.ro

GC-MS analysis of extracts from Catharanthus roseus has revealed the presence of various indole (B1671886) alkaloids. notulaebotanicae.ro In the context of Voacanga africana seeds, GC-MS analysis has been performed on methanol (B129727) and alkaloid extracts, identifying various compounds including alkaloids. nih.gov However, some alkaloids, particularly those with complex structures or high polarity, can be challenging for GC-MS analysis due to issues with volatility or thermal stability. mdpi.com The application of GC-MS specifically for this compound would likely depend on its volatility characteristics or the use of appropriate derivatization procedures.

Spectroscopic and Spectrometric Elucidation Methods

Spectroscopic and spectrometric techniques are essential for determining the structure of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, providing detailed information about the arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely used in the characterization of alkaloids. researchgate.net

¹H NMR: ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment, connectivity to neighboring hydrogen atoms (splitting patterns), and relative numbers (integration). youtube.com

¹³C NMR: ¹³C NMR provides information about the carbon skeleton of a molecule, with each unique carbon atom typically giving rise to a distinct signal. bhu.ac.in While less sensitive than ¹H NMR, ¹³C NMR spectra are often simpler with less signal overlap. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) experiments in ¹³C NMR help in determining the number of protons attached to each carbon atom (CH3, CH2, CH, and quaternary carbons). bhu.ac.in

NMR analysis is crucial for confirming the structure of isolated this compound. nih.gov Studies on the biosynthesis of this compound have confirmed its structure using NMR analysis, including NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to determine stereochemistry. nih.gov NMR data for this compound, including ¹H and ¹³C assignments, are fundamental for its identification and characterization. thieme-connect.com

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a compound. These techniques can serve as complementary tools for compound identification and structural analysis. nih.govcabidigitallibrary.org

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by a sample, with different functional groups absorbing at characteristic frequencies. FT-IR spectroscopy has been used in studies involving this compound, particularly in investigating its interactions with other molecules like bovine serum albumin, where it helped to investigate structural changes in the protein upon binding with this compound. chemfaces.comresearchgate.netbiocrick.com

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by a sample, providing information about molecular vibrations that are often complementary to those observed in IR spectroscopy. Raman spectroscopy has also been applied in studies involving this compound, similarly contributing to the investigation of structural changes in proteins upon interaction with the alkaloid. chemfaces.comresearchgate.netbiocrick.com Theoretical simulations of the infrared and Raman spectra of this compound have been performed, and the calculated vibrational wavenumbers have shown good agreement with experimental data. frontiersin.orgdntb.gov.ua

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used in the analysis of phytochemicals, including alkaloids. ijprajournal.com Alkaloids typically exhibit absorption peaks in the UV-Vis range, often between 240-450 nm, due to the presence of aromatic ring structures within their molecules. researchgate.net This spectroscopic method can be used for both qualitative and quantitative analysis of certain classes of compounds in pure forms and biological mixtures. ijprajournal.com

In the context of alkaloid analysis, UV-Vis spectrophotometry can be employed to determine the total alkaloid content in plant extracts. One common approach involves the formation of a colored complex between alkaloids and a reagent like Bromocresol Green (BCG), which can then be measured spectrophotometrically at a specific wavelength, such as 273 nm or 545 nm, depending on the method and reagent used. ikm.org.myasianpubs.orgmedcraveonline.com A calibration curve prepared using a standard alkaloid solution (e.g., caffeine (B1668208) or harmine) is used to calculate the concentration of total alkaloids in the sample. ikm.org.myasianpubs.org

UV spectra can also be used in conjunction with chromatographic methods like High-Performance Liquid Chromatography (HPLC-UV) for the identification of alkaloids by comparing the UV spectra and retention times with those of authentic standards. universiteitleiden.nl While UV-Vis spectroscopy is valuable, discriminating between structurally similar alkaloids based solely on their UV spectra can be challenging. rsc.org

Mass Spectrometry (MS/MS, High-Resolution MS) for Identification and Quantification

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable tools for the identification and quantification of this compound and other alkaloids in complex samples. mdpi.comacs.orgnih.gov LC-MS, which couples liquid chromatography with mass spectrometry, is a widely used technique for rapid, cost-effective, and quantitative measurements of organic molecules in various applications. rsc.org

MS/MS (also known as tandem MS or MS²) involves the fragmentation of selected ions (precursor ions) and the detection of the resulting fragment ions. This provides structural information that is highly specific for compound identification. mdpi.comscielo.br Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) in triple quadrupole (QqQ) mass spectrometers is a common mode for targeted quantitative analysis, offering high sensitivity by monitoring specific precursor-to-product ion transitions. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS), using instruments like time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements with high resolving power. acs.orgspectroscopyonline.com This allows for the determination of elemental compositions and enhances the specificity of analysis by differentiating ions with very small mass differences, which is crucial for analyzing complex matrices and avoiding interference. spectroscopyonline.com HRMS can be used for both targeted quantification and untargeted screening of compounds, even retrospectively. acs.orgnih.gov The combination of LC with HRMS (LC-HRMS) enables accurate mass measurement and fragmentation analysis (LC-HRMS/MS or LC-MSⁿ) for confident identification and quantification of analytes in complex samples. spectroscopyonline.com

For this compound, MS techniques can confirm its molecular formula (C₂₁H₂₄N₂O₃) and provide characteristic fragmentation patterns that aid in its identification. nih.govuni.lu Predicted collision cross-section (CCS) values obtained from techniques like ion mobility MS coupled with QTOF-MS can also provide additional information for compound identification. uni.luresearchgate.net

Metabolomic Profiling and Quantitative Analysis

Metabolomic profiling involves the comprehensive analysis of metabolites within a biological system, providing insights into the metabolic state of an organism or sample. frontiersin.orgnih.gov In the context of this compound research, metabolomic profiling is applied to study the alkaloid composition in plants and cell cultures.

Whole-System Metabolic Profiling using UPLC-QTOF-MS/MS

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful platform for whole-system metabolic profiling. frontiersin.orgroyalsocietypublishing.orgmdpi.com UPLC offers improved chromatographic resolution and speed compared to traditional HPLC, while QTOF-MS/MS provides high sensitivity, accurate mass measurements, and fragmentation data. frontiersin.orgmdpi.comnih.gov This combination is particularly useful for analyzing complex mixtures of metabolites, including alkaloids, and can facilitate the identification of previously unidentified compounds. frontiersin.org

UPLC-QTOF-MS/MS in modes like Information-Dependent Acquisition (IDA) can simultaneously acquire precursor and fragment ion data with high accuracy, significantly improving the speed of identification analysis. mdpi.com This technique has been successfully applied to profile alkaloids in various plant sources. mdpi.comresearchgate.net

Quantitative Estimation of Alkaloids in Plant Extracts and Cell Cultures

Quantitative analysis of alkaloids in plant extracts and cell cultures is essential for understanding their accumulation patterns and variations. researchgate.netekb.eg While traditional methods like gravimetric procedures and UV-Vis spectrophotometry have been used for total alkaloid quantification, more specific and sensitive methods are required for the estimation of individual alkaloids like this compound. statperson.comchemsociety.org.ng

HPLC, often coupled with UV or Diode-Array Detection (DAD), remains a cornerstone for the quantitative estimation of alkaloids. scielo.brijcrt.org More advanced methods, such as UHPLC combined with MS (single MS, MS/MS, or HRMS), have revolutionized the quantitative analysis of alkaloids, offering improved sensitivity and selectivity. ijcrt.org LC-MS/MS operating in MRM mode is widely implemented for the targeted quantitative analysis of known alkaloids, utilizing reference standards for accurate quantification. nih.govscielo.br

Studies have investigated the quantitative distribution of alkaloids in different parts of plants and in cell cultures, highlighting variations based on tissue type and growth conditions. universiteitleiden.nlresearchgate.net For instance, this compound is reported to be mostly present in the roots of C. roseus and is rarely detected in cell cultures. universiteitleiden.nl

Chemotaxonomic Analysis of Alkaloid Profiles

Chemotaxonomy is a field that utilizes the chemical constituents of organisms, particularly secondary metabolites like alkaloids, as markers for classification and to understand taxonomic relationships. plantsjournal.comresearchgate.net The presence, absence, and profiles of specific alkaloids can provide valuable information for plant classification. plantsjournal.comgayanabotanica.cl

Alkaloids, with their diverse structures and often restricted occurrence within specific plant families or genera, are considered very useful for chemotaxonomic classification. plantsjournal.com The type of parent base compound present in alkaloids, such as the indole core in indole alkaloids, is a key factor in chemotaxonomic analysis. plantsjournal.com The family Apocynaceae, to which Catharanthus roseus and Tabernaemontana divaricata belong, is known for its rich diversity of indole alkaloids. plantsjournal.combiorxiv.org

Analyzing the alkaloid profiles using techniques like GC-MS or LC-MS can reveal distinct patterns that differentiate plant species or groups. researchgate.netgayanabotanica.clnih.gov These profiles, based on the identification and relative abundance of various alkaloids, serve as chemotaxonomic markers. researchgate.netgayanabotanica.cl For example, studies on Rhodophiala species used GC-MS to analyze alkaloid profiles, finding different profiles for each species, indicating their utility as a chemotaxonomic tool. gayanabotanica.cl Similarly, the presence of this compound and other specific alkaloids in Catharanthus roseus and Voacanga africana contributes to their characteristic alkaloid profiles, which can be used for chemotaxonomic comparisons. researchgate.netresearchgate.net

Pharmacological Activities and Molecular Mechanisms of Lochnericine and Its Derivatives

Antineoplastic Activity and Mechanisms

Lochnericine has demonstrated antineoplastic features, particularly against non-small cell lung cancer (NSCLC) cells. nih.govnih.govdntb.gov.ua

Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cell Proliferation (A549 Lung Cancer Cell Line)

This compound has shown remarkable anti-proliferative activity against A549 lung cancer cells. nih.govnih.govdntb.gov.ua Studies using the MTT assay have confirmed this anti-proliferation activity. nih.govnih.gov

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis in A549 lung cancer cells. nih.govnih.govdntb.gov.ua The induction of apoptosis is a key mechanism by which potential anticancer agents exert their effects. nih.govnih.govplos.org

Molecular Dynamics Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations have been utilized to assess the stability of the complexes formed between this compound and its targeted proteins. nih.govnih.gov These simulations indicated that the complex formed between this compound and the targeted protein was stable throughout the simulation period. nih.govnih.gov MD simulations are a powerful technique for understanding the dynamics and stability of protein-ligand complexes. frontiersin.orgresearchgate.net

Quantum Chemical Calculations (DFT, FMO, MEP, Mulliken Atomic Charge Distribution Analysis)

Various computational approaches, including quantum chemical calculations, have been applied to analyze the bioactive nature of this compound against NSCLC. nih.govnih.govresearchgate.netscite.ai

DFT (Density Functional Theory): The molecular structure of this compound has been optimized using DFT methods. nih.gov

FMO (Frontier Molecular Orbital): Using FMO analysis, the calculated band gap energy value associated with this compound has been used to confirm the molecule's potential bioactivity. nih.govnih.govresearchgate.netscite.ai

MEP (Molecular Electrostatic Potential): Analysis of the Molecular Electrostatic Potential surface has helped identify potential electrophilic and nucleophilic attack sites within the this compound molecule. nih.govnih.govresearchgate.netscite.ai

Mulliken Atomic Charge Distribution Analysis: Mulliken atomic charge distribution analysis has been used to confirm the delocalization of electrons within the this compound molecule, which contributes to its bioactivity. nih.govnih.govresearchgate.netscite.aiuni-muenchen.de

Other Biological Activities

While the primary focus of the provided search results is on the antineoplastic activity of this compound, some sources mention other potential biological activities. Alkaloids from the aspidospermidine (B1197254) class, to which this compound belongs, have been studied for antibacterial and antifungal properties, among others. ontosight.ai this compound has also been reported as a component of Voacanga africana, a traditional medical food in Africa used for treating various diseases. biocrick.com Additionally, this compound has shown cytotoxic properties against human leukemia cells in combination with other monoterpene indole (B1671886) alkaloids. nih.gov

Neuroactive Properties and Potential Neurological Applications

While direct studies on the neuroactive properties and neurological applications of this compound specifically are limited in the provided search results, Catharanthus roseus is known to contain various indole alkaloids with diverse biological activities. Some alkaloids from C. roseus, such as ajmalicine (B1678821) and serpentine, have been noted for their anti-hypertensive effects, which are related to actions on the nervous system, particularly alpha-adrenergic receptors. wikipedia.orgnih.govmdpi.com Additionally, vincamine, another alkaloid found in the plant, has been studied for its potential to improve memory. mdpi.cominnovareacademics.in The presence of this compound within a plant containing these neuroactive compounds suggests a potential for investigation into its own effects on the nervous system.

Antioxidant Activity (as a component of C. roseus extracts)

Catharanthus roseus extracts, which contain this compound as a component, have demonstrated antioxidant activity. ijnrd.orgemergentresearch.orgnanobioletters.com This activity is attributed to the presence of various phytochemicals, including flavonoids, alkaloids, and phenols, found in the plant. emergentresearch.org Studies evaluating the antioxidant potential of C. roseus extracts have shown dose-dependent increases in antioxidant activity. emergentresearch.org The antioxidant properties of C. roseus extracts may be beneficial in addressing diseases associated with free-radical oxidative stress. ijnrd.orgnanobioletters.com

Related Pharmacological Activities of C. roseus Alkaloids (Antimalarial, Antiarrhythmic)

Catharanthus roseus is a rich source of various indole alkaloids with significant pharmacological properties beyond those potentially associated with this compound itself. Notably, several alkaloids from C. roseus have demonstrated antimalarial activity. nih.govnih.govinteresjournals.org For instance, cathagine B, a bisindole alkaloid isolated from C. roseus, has shown moderate antimalarial activity against Plasmodium falciparum. nih.gov Another novel trimeric monoterpenoid indole alkaloid, vincarostine A, also isolated from C. roseus, has exhibited antimalarial activity. nih.gov In addition to antimalarial effects, other alkaloids from plants in the Apocynaceae family, such as ajmaline (B190527) from Rauwolfia serpentina, are known for their antiarrhythmic properties. wikipedia.orgoup.com While this compound's direct role in these activities is not explicitly detailed in the provided texts, its presence in a plant producing such compounds highlights the plant's broader medicinal potential.

Interactions with Biological Macromolecules

Research has investigated the interaction of this compound with biological macromolecules, particularly serum albumins.

Binding to Serum Albumins (Bovine Serum Albumin, Human Serum Albumin)

This compound has been shown to interact with serum albumins, including bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net Studies utilizing fluorescence spectroscopy and other methods have investigated the binding characteristics of this compound with these proteins. researchgate.net

Effects on Protein Secondary Structure

The binding of this compound to serum albumins can induce changes in the secondary structure of the protein. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy and circular dichroism (CD) can be used to investigate these structural changes. researchgate.net While the precise alterations to the alpha-helix, beta-sheet, and turn content of serum albumins upon this compound binding require specific experimental data for this compound itself, studies on other compound-albumin interactions have shown shifts in these secondary structure elements. researchgate.netdocksci.com

DNA Binding Studies (for related Vinca (B1221190) alkaloids)

Vinca alkaloids, including vinblastine (B1199706), vincristine (B1662923), and vinorelbine (B1196246), are well-established chemotherapeutic agents primarily known for their activity against microtubules researchgate.netwatsonclinic.comdrugbank.com. However, studies have also investigated their interactions with DNA and chromatin, revealing additional molecular mechanisms.

Fluorescence studies have demonstrated the DNA binding ability of indole alkaloids such as vinblastine sulfate (B86663), vincristine sulfate, vincamine, and catharanthine (B190766) researchgate.netresearchgate.netnih.gov. The binding mode of these molecules in the minor groove of DNA is often described as non-specific in terms of sequence preference researchgate.netresearchgate.netnih.gov. However, a parameter of purine-pyrimidine base sequence specificity has been observed in defining the non-specific DNA binding of ligands researchgate.netresearchgate.netnih.gov.

Detailed research findings on the DNA binding of related Vinca alkaloids provide insights into their interaction mechanisms:

Vincristine: Studies using various spectroscopic techniques, thermal denaturation, equilibrium dialysis, and DNA-cellulose affinity have investigated the interaction of vincristine with DNA and chromatin researchgate.netnih.gov. Vincristine has shown higher binding affinity to chromatin compared to DNA nih.gov. The interaction involves intercalation along with binding to the phosphate-sugar backbone, and histone proteins play a fundamental role in this process nih.gov. The binding of vincristine to DNA and chromatin has been shown to reduce absorbance at specific wavelengths (260 and 210 nm) researchgate.netnih.gov. Chromophores of chromatin are quenched by the drug, leading to a dose-dependent decrease in fluorescence emission intensity nih.gov. Chromatin exhibited higher emission intensity changes compared to DNA nih.gov. FTIR results indicate that vincristine-DNA interaction occurs through guanine (B1146940) and cytosine base pairs, as well as the phosphate (B84403) backbone scispace.comresearchgate.net. UV-visible spectra of vincristine-DNA complexes show hypochromic and bathochromic shifts, suggesting intercalation into the double helical structure of DNA scispace.com. Both intercalative and external binding modes have been observed for vincristine binding with DNA scispace.com. Atomic force microscopy (AFM) studies have shown that vincristine sulfate binding to linear plasmid DNA can cause loop formation and cleavage of DNA fragments at higher concentrations cambridge.org. Molecular docking studies suggest that vincristine can interact effectively with bases in the minor groove of DNA, with hydrogen bonds and hydrophobic interactions contributing to stabilization frontiersin.org.

Vinblastine: Fluorescence studies have indicated the DNA binding ability of vinblastine sulfate researchgate.netresearchgate.netnih.gov. FTIR analysis has shown that vinblastine binds through A-T and G-C base pairs of DNA along with its phosphate backbone nih.gov. UV-Vis spectroscopy results suggest the intercalation of vinblastine between the base pairs of the DNA double helix nih.gov. Molecular docking results have shown adenine (B156593) base binding of vinblastine with DNA nih.gov. Spectroscopic results indicate that the formation of the vinblastine-DNA complex does not result in a major change in the B-conformation of DNA nih.gov. Vinblastine can also induce the DNA-binding activities of transcription factors such as NF-κB, HSF1, AP-1, and ATF-2 biocrick.commedchemexpress.com.

Vinorelbine: Among vinblastine, vincristine, and vinorelbine, studies using agarose (B213101) gel electrophoresis have suggested that vinorelbine binds to DNA with higher activity researchgate.netdergipark.org.tr. Vinorelbine also has structural properties required for DNA binding activity, with a similarity in their DNA binding models compared to other Vinca alkaloids researchgate.netdergipark.org.tr. Studies have also demonstrated that vinorelbine can interact with chromatin components and histone proteins nih.gov. Binding of vinorelbine to chromatin induced significant hypochromicity and shifted the DNA melting temperature to lower values nih.gov. Molecular docking studies have clarified a preferential intercalation mode for the binding of vinorelbine into the ds-DNA receptor nih.gov.

Here is a summary of some reported DNA binding data for related Vinca alkaloids:

| Alkaloid | Binding Constant (K) | Method | DNA Type/Target | Binding Mode(s) | Citation |

| Vincristine | 1.7 × 10⁴ M⁻¹ | Equilibrium Dialysis | DNA | Intercalation, Phosphate Backbone | nih.gov |

| Vincristine | 5.5 × 10⁴ M⁻¹ | Equilibrium Dialysis | Chromatin | Intercalation, Phosphate Backbone, Histones | nih.gov |

| Vincristine | 1.0 × 10³ M⁻¹ | FTIR, UV-Vis Spectroscopy | Double Stranded DNA | Intercalative and External | scispace.comresearchgate.net |

| Vincristine | 35.18 µM (Ki) | Molecular Docking | ds-DNA (minor groove) | Minor Groove Binding (H-bonds, hydrophobic) | frontiersin.org |

| Vinblastine | 1.7 × 10³ M⁻¹ | FTIR, UV-Vis Spectroscopy | Double Stranded DNA | Intercalation, Phosphate Backbone, Base Pairs (A-T, G-C) | nih.gov |

| Vinorelbine | Not specified | Agarose Gel Electrophoresis | Plasmid DNA (pUC19, pBR322) | Higher activity than VCR, VBL | researchgate.netdergipark.org.tr |

| Vinorelbine | Not specified | Fluorescence, UV Spectroscopy, Thermal Denaturation | Chromatin, Histones | Interaction with Chromatin Components and Histones | nih.gov |

| Vinorelbine | Not specified | Molecular Docking | ds-DNA receptor | Preferential Intercalation | nih.gov |

This table summarizes some of the reported experimental and computational findings regarding the DNA binding of Vinca alkaloids related to this compound. The studies indicate that while primarily known for microtubule inhibition, these alkaloids also interact with DNA and chromatin through various modes, including intercalation and groove binding, with differing affinities.

Preclinical Research and Therapeutic Potential of Lochnericine Analogues

In Vitro Efficacy Studies on Cell Lines (e.g., A549)

In vitro studies have been conducted to evaluate the cytotoxic and anti-proliferative effects of lochnericine and its analogues on various cancer cell lines, including A549 human lung adenocarcinoma cells. nih.govdoi.orgrsc.org

Research utilizing the MTT assay demonstrated that this compound exhibits anti-proliferative activity against A549 lung cancer cells in a dosage and time-dependent manner. nih.govfrontiersin.org This assay measures cell viability based on the metabolic activity of mitochondrial enzymes. nih.govfrontiersin.orgneliti.com Microscopic visualization also confirmed the effect of this compound on cell proliferation. frontiersin.org

Studies on other Catharanthus roseus alkaloids and their derivatives have also utilized A549 cells to assess anticancer potential. For instance, a FAK inhibitor analogue demonstrated significant inhibition of proliferation and migration in A549 cells. doi.org Similarly, studies on other compounds have evaluated their impact on A549 cell growth inhibition and induction of apoptosis using assays like CCK-8 and flow cytometry. mdpi.comdovepress.com

While specific detailed data tables for this compound's effect on A549 from the provided sources are limited to descriptions of the methodology and general outcomes (dose- and time-dependent reduction in proliferation), the research indicates a clear focus on this cell line for evaluating the anti-cancer potential of C. roseus alkaloids. nih.govfrontiersin.org

Computational Drug Design and Lead Optimization

Computational approaches, such as quantum chemical calculations, molecular docking, and molecular dynamics simulations, are being employed to analyze the potential bioactivity of this compound and to design and optimize lead compounds based on its structure. nih.govfrontiersin.orgresearchgate.net

Quantum chemical calculations are used to optimize the molecular structure and analyze properties like electron delocalization, which can confer bioactivity. nih.govfrontiersin.orgresearchgate.net Molecular docking studies aim to predict the interaction between this compound or its analogues and target proteins involved in diseases like non-small cell lung cancer (NSCLC). nih.govfrontiersin.orgresearchgate.net These studies have suggested that this compound can inhibit NSCLC-associated targeted proteins. nih.govfrontiersin.orgresearchgate.net Molecular dynamics simulations are then used to assess the stability of the complexes formed between the ligand and the target protein. nih.govdoi.orgfrontiersin.orgresearchgate.net

Computational methods are crucial for identifying potential drug candidates and understanding their mechanisms of action at a molecular level. researchgate.netnih.gov This in silico screening and analysis can expedite the drug discovery process. researchgate.netgu.se For this compound analogues, computational studies can help in the design of structural variants with potentially improved efficacy and reduced toxicity. ijcrt.org Structure-activity relationship (SAR) investigations are essential in this process to identify the pharmacophores responsible for specific therapeutic effects. ijcrt.org

Computational drug design is also being applied to identify potential inhibitors for various targets, and this includes exploring natural products and their analogues. nih.govgu.seresearchgate.net For instance, hybrid virtual screening approaches combining pharmacophore models and docking have been used to identify potential inhibitors of targets like FAK, with subsequent molecular dynamics simulations to assess stability. doi.org ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also evaluated computationally to filter compounds based on drug-likeness criteria. doi.orgmgesjournals.comjournalgrid.com

Strategies for Improving Bioavailability and Pharmacokinetics of Analogues (e.g., Phytosomes, Polymeric Micelles)

Improving the bioavailability and pharmacokinetics of this compound analogues is a critical aspect of developing them into viable therapeutic agents. Strategies such as the use of novel drug delivery platforms like phytosomes and polymeric micelles are being explored. ijcrt.org

Poor water solubility and high rates of metabolism are common challenges for natural product-derived compounds like alkaloids, which can limit their therapeutic effectiveness. ijcrt.org Novel formulation strategies aim to overcome these drawbacks. ijcrt.org

Phytosomes, which are based on phospholipid complexes, have demonstrated the ability to enhance the oral uptake of poorly water-soluble alkaloids. ijcrt.org This increased absorption can lead to improved bioavailability.

Polymeric micelles are another promising drug delivery system. ijcrt.orgnih.govmdpi.commdpi.com These nanosystems have a core-shell structure formed by the self-assembly of amphiphilic block copolymers in aqueous solutions. nih.govmdpi.com The hydrophobic core can encapsulate poorly soluble drugs, while the hydrophilic shell provides stability in the aqueous environment and can help increase circulation time. nih.gov Polymeric micelles have shown potential for passive targeting to tumors due to their size and the enhanced permeability and retention (EPR) effect. ijcrt.orgmdpi.com Studies have demonstrated that polymeric micelles can be efficient carriers for drugs with undesired pharmacokinetics, poor solubility, and low stability, leading to improved activity. tjpr.org Their size, typically in the range of 10-100 nm, can be favorable for intravenous administration and targeted delivery. mdpi.commdpi.com

These advanced drug delivery systems can potentially improve the solubility, stability, targeted delivery, and lowered systemic toxicity of this compound analogues, thereby enhancing their pharmacokinetic profiles and therapeutic outcomes in preclinical models. ijcrt.org

Future Perspectives and Research Directions in Lochnericine Studies

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthesis of lochnericine is part of the complex pathway leading to various monoterpene indole (B1671886) alkaloids (MIAs) in Catharanthus roseus. This compound is derived from the stereoselective C6,C7-epoxidation of tabersonine (B1681870). wikipedia.orgnih.gov While some enzymes involved in the downstream modifications of this compound have been identified, the key enzymes responsible for certain steps in its direct biosynthesis from tabersonine remained unknown for a significant period. nih.gov Recent research has identified two cytochrome P450 isoforms, tabersonine 6,7-epoxidase 1 (TEX1) and tabersonine 6,7-epoxidase 2 (TEX2), which catalyze the epoxidation of tabersonine to this compound. nih.gov This discovery has completed a major part of the biosynthetic route for tabersonine derivatives in C. roseus roots. nih.gov

However, some biosynthetic steps leading to root-derived alkaloids, including potential further modifications of this compound, are still uncharacterized at the genetic level. researchgate.net For instance, while tabersonine can be converted to this compound, it also serves as a precursor for other alkaloids like vindoline (B23647) in leaves, via a different pathway. nih.govwikipedia.org The precise mechanisms and enzymes involved in all branches of tabersonine metabolism, particularly those leading to various this compound derivatives, require further investigation.

Comprehensive Pharmacological Profiling of Minor this compound Derivatives

This compound can be further metabolized to generate other complex MIAs. nih.gov While this compound itself has been identified, the pharmacological activities of its minor derivatives are not yet comprehensively understood. Research into these related compounds could uncover novel bioactivities. For example, 19-hydroxy this compound (also known as Hörhammericine) has been studied in the context of molecular docking with proteins like epidermal growth factor (EGF) and aromatase cytochrome P450, suggesting potential interactions with biological targets. mgesjournals.com Further systematic profiling of other this compound derivatives is needed to fully assess their potential therapeutic applications.

Systematic Investigation of Synergistic Interactions within Plant Extracts

Catharanthus roseus produces over 130 alkaloids, including this compound, catharanthine (B190766), ajmalicine (B1678821), and tabersonine. tandfonline.com Traditional herbal medicine suggests that the combined constituents of plant materials offer therapeutic benefits exceeding those of individual compounds, a concept known as synergy. hilarispublisher.com Studies on alkaloid-enriched extracts from C. roseus have indicated that their powerful activities, such as antitumor effects, may not be attributable to a single compound but rather depend on the synergistic action of multiple identified alkaloids, including this compound, catharanthine, ajmalicine, and tabersonine. tandfonline.comresearchgate.net Although this compound itself has not shown cytotoxic activity in some studies, its presence in extracts exhibiting such effects suggests potential synergistic roles. tandfonline.com Future research should systematically investigate the interactions between this compound and other alkaloids present in C. roseus extracts to understand their combined pharmacological effects and optimize their potential applications. hilarispublisher.com

Development of Standardized Extraction and Production Protocols for Industrial Application

For this compound and its derivatives to be utilized in potential industrial or pharmaceutical applications, standardized and efficient extraction and production protocols are essential. Current methods may involve extraction from plant tissues or cell cultures. tandfonline.com Optimizing these processes to ensure consistent yield, purity, and cost-effectiveness is a critical area for future development. This includes exploring different extraction techniques, purification methods, and scaling up production to meet potential demand.

Integration of Genomics, Proteomics, and Metabolomics for Holistic Pathway Understanding

A comprehensive understanding of this compound biosynthesis requires the integration of multi-omics approaches. Genomics can provide insights into the genes involved in the biosynthetic pathway. Proteomics can identify and characterize the enzymes encoded by these genes, such as the TEX1 and TEX2 isoforms. nih.gov Metabolomics allows for the identification and quantification of this compound and its precursors and derivatives, providing a complete picture of metabolic flux. Integrating data from these different levels (genomics, transcriptomics, proteomics, and metabolomics) can help to fully elucidate the regulatory networks controlling this compound biosynthesis and identify potential targets for metabolic engineering. pnas.org

Advanced Bioengineering Approaches for Sustainable and Tailor-Made Production

Advanced bioengineering techniques offer promising avenues for the sustainable and tailor-made production of this compound and its derivatives. Reconstituting biosynthetic pathways in heterologous hosts, such as yeast, has shown potential for producing MIAs like 19-acetylhörhammericine by combining enzymatic modules that are naturally separated in the plant. nih.gov This approach can be applied to this compound biosynthesis to create microbial cell factories for its production. researchgate.net Furthermore, bioengineering can be used to manipulate the expression of genes involved in the pathway, optimize enzyme activity, and channel metabolic flux towards desired products. nih.govresearchgate.net This could lead to more efficient and sustainable production methods compared to traditional plant extraction, as well as the potential to produce novel or rare this compound derivatives through pathway engineering. nih.govnd.edumdpi.com

Q & A

Q. What are the standard analytical techniques for identifying and characterizing Lochnericine in plant extracts?

To confirm the identity and purity of this compound, researchers typically use a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural elucidation by analyzing carbon-hydrogen frameworks, while Mass Spectrometry (MS) determines molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups via vibrational modes, and High-Performance Liquid Chromatography (HPLC) quantifies purity and isolates the compound from complex mixtures. For novel compounds, X-ray crystallography may resolve absolute configurations. These methods should be cross-validated against literature data for known alkaloids .

Q. How is this compound biosynthesized in plant systems, and what are the key enzymatic steps involved?

this compound is a terpene indole alkaloid (TIA) derived from the condensation of tryptamine (monoterpene-derived) and secologanin. Key enzymes include strictosidine synthase, which catalyzes the formation of strictosidine—the central TIA precursor. Downstream modifications involve cytochrome P450 oxidases and methyltransferases. Overexpression of strictosidine synthase or precursor feeding (e.g., loganin) can enhance flux through the pathway, though this may increase side products like ajmalicine or catharanthine. Metabolic engineering in Catharanthus roseus cell cultures is a common model .

Q. What in vitro assays are commonly used to assess the cytotoxic effects of this compound on cancer cell lines?

The MTT assay is widely employed to measure cell viability via mitochondrial reductase activity. Researchers expose cells (e.g., A549 lung cancer) to this compound at varying concentrations (e.g., 10–100 μM) and durations (24–72 hours). Dose-response curves are plotted to calculate IC50 values. Complementary assays like apoptosis detection (Annexin V/PI staining) or cell cycle analysis (flow cytometry) clarify mechanisms. Controls must include untreated cells and reference drugs (e.g., cisplatin) .

Advanced Research Questions

Q. How can researchers optimize the biosynthesis of this compound in plant cell cultures while minimizing undesirable byproducts?

Strategies include (1) overexpressing rate-limiting enzymes (e.g., strictosidine synthase) to direct flux toward target alkaloids; (2) supplementing precursors (tryptamine, loganin) to bypass bottlenecks; (3) using elicitors (methyl jasmonate) to upregulate pathway genes; and (4) employing metabolic modeling to predict trade-offs between yield and byproduct accumulation. Transcriptomic profiling can identify competing pathways, enabling CRISPR-mediated knockdown of diverting enzymes .